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Compound of Interest

Compound Name: 3-Azetidinemethanol hydrochloride

Cat. No.: B1292702 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-(Hydroxymethyl)azetidine hydrochloride is a heterocyclic organic compound belonging to the

azetidine class. Azetidines are four-membered nitrogen-containing rings that have garnered

significant interest in medicinal chemistry and drug discovery. The strained four-membered ring

imparts unique conformational rigidity, which can be advantageous for optimizing ligand-protein

interactions and improving metabolic stability. The incorporation of a hydroxymethyl group

provides a polar functional group that can participate in hydrogen bonding, influencing the

molecule's solubility and potential biological activity.

This technical guide provides a comprehensive overview of the available solubility data for 3-

(Hydroxymethyl)azetidine hydrochloride, detailed experimental protocols for its solubility

determination, and a discussion of its relevance in the broader context of drug discovery.

Physicochemical Properties
A summary of the key physicochemical properties of 3-(Hydroxymethyl)azetidine hydrochloride

is presented in the table below.
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Property Value Source

CAS Number 928038-44-2 Aspira Chemical

Molecular Formula C₄H₉NO·HCl Aspira Chemical

Molecular Weight 123.58 g/mol Aspira Chemical

Appearance
White to light yellow solid

powder
InvivoChem[1]

Melting Point 714 °C Aspira Chemical

logP 0.328 InvivoChem[1]

Solubility Data
Quantitative solubility data for 3-(Hydroxymethyl)azetidine hydrochloride is not extensively

reported in peer-reviewed literature. However, qualitative descriptions and some vendor-

supplied data provide insights into its solubility profile.

Qualitative Solubility
Multiple sources indicate that 3-(Hydroxymethyl)azetidine hydrochloride is soluble in water,

dimethyl sulfoxide (DMSO), and methanol. Some sources further qualify this as "slightly

soluble" in these solvents.

Quantitative Solubility
The following table summarizes the available quantitative solubility data for 3-

(Hydroxymethyl)azetidine hydrochloride. It is important to note that this data is limited and

further experimental determination is recommended for specific applications.
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Solvent Temperature Concentration Method Source

Dimethyl

Sulfoxide

(DMSO)

Not Specified
100 mg/mL

(809.19 mM)
Not Specified InvivoChem[1]

10% DMSO +

40% PEG300 +

5% Tween80 +

45% Saline

Not Specified
≥ 2.5 mg/mL

(20.23 mM)
Not Specified InvivoChem[1]

Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following detailed experimental protocols

are provided. These methods are based on standard pharmaceutical industry practices for

determining the thermodynamic and kinetic solubility of amine hydrochloride salts.

Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent, which is a

critical parameter for understanding its intrinsic solubility.

Methodology:

Preparation of Saturated Solution: Add an excess amount of 3-(Hydroxymethyl)azetidine

hydrochloride to a known volume of the desired solvent (e.g., water, methanol, DMSO,

phosphate-buffered saline pH 7.4) in a sealed, inert container (e.g., glass vial).

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) using a

shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is

reached.

Phase Separation: After equilibration, allow the suspension to settle. To separate the

undissolved solid, centrifuge the sample at a high speed (e.g., 10,000 x g for 15 minutes).

Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the

solid pellet.
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Quantification: Dilute the supernatant with a suitable solvent and determine the

concentration of the dissolved 3-(Hydroxymethyl)azetidine hydrochloride using a validated

analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV

detection or Mass Spectrometry (MS).

Calculation: The solubility is calculated from the measured concentration in the supernatant.

Kinetic Solubility (High-Throughput Method)
This method provides a rapid assessment of the solubility of a compound from a concentrated

stock solution, often used in early-stage drug discovery.

Methodology:

Stock Solution Preparation: Prepare a concentrated stock solution of 3-

(Hydroxymethyl)azetidine hydrochloride in a suitable organic solvent, typically DMSO (e.g.,

10 mM or 100 mM).

Assay Plate Preparation: Add a small aliquot of the DMSO stock solution to a 96-well

microplate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH

7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect

on solubility.

Incubation: Seal the plate and shake for a defined period (e.g., 1-2 hours) at a constant

temperature (e.g., 25 °C).

Precipitation Detection: Analyze the wells for the presence of precipitate. This can be done

visually or using automated methods such as nephelometry or turbidimetry.

Quantification (Optional): For a more quantitative assessment, the plate can be filtered or

centrifuged, and the concentration of the compound in the supernatant can be determined by

LC-MS/MS or another sensitive analytical technique.

Role of Azetidines in Drug Discovery
The azetidine scaffold is a valuable building block in modern drug discovery.[2][3] Its rigid, four-

membered ring structure offers several advantages:
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Conformational Constraint: The strained ring system reduces the number of accessible

conformations, which can lead to higher binding affinity and selectivity for a biological target.

Improved Physicochemical Properties: The introduction of an azetidine ring can favorably

modulate properties such as solubility, lipophilicity, and metabolic stability.

Novel Chemical Space: Azetidine derivatives provide access to unique chemical structures

that can be explored for novel biological activities.

Substituted azetidines have been investigated for a wide range of therapeutic applications,

including as antibacterial agents, central nervous system stimulants, and inhibitors of various

enzymes. For instance, recent research has highlighted the potential of 3-hydroxymethyl-

azetidine derivatives as potent inhibitors of DNA polymerase Theta (Polθ), an emerging target

for cancer therapy.[4]

Visualizations
Representative Synthetic Workflow
The following diagram illustrates a general synthetic route for the preparation of 3-

(hydroxymethyl)azetidine derivatives, which often involves the reduction of a corresponding

carboxylic acid or ester.
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Caption: A generalized workflow for the synthesis of 3-(hydroxymethyl)azetidine derivatives.
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Experimental Workflow for Solubility Determination
The diagram below outlines the key steps in determining the thermodynamic solubility of 3-

(Hydroxymethyl)azetidine hydrochloride.

Add excess 3-(Hydroxymethyl)azetidine HCl to solvent

Equilibrate (e.g., 24-48h at 25°C)

Centrifuge to separate solid and supernatant

Collect clear supernatant

Quantify concentration (e.g., HPLC)

Calculate Solubility

Click to download full resolution via product page

Caption: A flowchart of the shake-flask method for thermodynamic solubility determination.

Conclusion
While comprehensive quantitative solubility data for 3-(Hydroxymethyl)azetidine hydrochloride

remains limited in the public domain, available information indicates its solubility in common

polar solvents. The provided experimental protocols offer a robust framework for researchers to

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1292702?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


determine its precise solubility in various media, which is essential for advancing its potential

applications in drug discovery and development. The unique structural features of the azetidine

scaffold continue to make its derivatives, such as 3-(Hydroxymethyl)azetidine hydrochloride,

attractive candidates for further investigation in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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